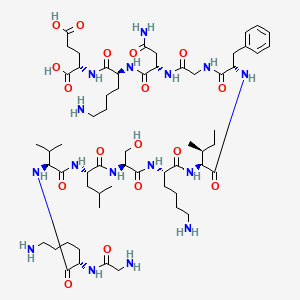
H-Gly-Lys-Val-Leu-Ser-Lys-Ile-Phe-Gly-Asn-Lys-Glu-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung „H-Gly-Lys-Val-Leu-Ser-Lys-Ile-Phe-Gly-Asn-Lys-Glu-OH“ ist ein Peptid, das aus einer Sequenz von Aminosäuren besteht: Glycin, Lysin, Valin, Leucin, Serin, Lysin, Isoleucin, Phenylalanin, Glycin, Asparagin, Lysin und Glutaminsäure. Peptide wie dieses sind in verschiedenen biologischen Prozessen essentiell und haben bedeutende Anwendungen in der wissenschaftlichen Forschung, Medizin und Industrie.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von Peptiden wie „H-Gly-Lys-Val-Leu-Ser-Lys-Ile-Phe-Gly-Asn-Lys-Glu-OH“ erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Der Prozess umfasst:
Kupplung: Jede Aminosäure wird aktiviert und an die wachsende Kette gekoppelt.
Entschützung: Die Schutzgruppe der Aminosäure wird entfernt, um die Addition der nächsten Aminosäure zu ermöglichen.
Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.
Industrielle Produktionsmethoden
Die industrielle Produktion von Peptiden erfolgt häufig mit automatisierten Peptidsynthesizern, die den SPPS-Prozess rationalisieren. Diese Maschinen können mehrere Synthesezyklen bewältigen, wodurch eine hohe Reinheit und Ausbeute gewährleistet wird. Darüber hinaus kann die großtechnische Produktion die Flüssigphasenpeptidsynthese (LPPS) für bestimmte Sequenzen beinhalten, die mit SPPS schwierig zu synthetisieren sind.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Peptide wie „H-Gly-Lys-Val-Leu-Ser-Lys-Ile-Phe-Gly-Asn-Lys-Glu-OH“ können verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Oxidative Reaktionen können bestimmte Aminosäuren, wie Methionin und Cystein, modifizieren.
Reduktion: Reduktionsreaktionen können Disulfidbrücken zwischen Cysteinresten brechen.
Substitution: Aminosäurereste können durch andere funktionelle Gruppen substituiert werden, um die Eigenschaften des Peptids zu verändern.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Performinsäure.
Reduktionsmittel: Dithiothreitol (DTT), β-Mercaptoethanol.
Substitutionsreagenzien: Carbodiimide für Kupplungsreaktionen, Schutzgruppen wie Fmoc und Boc.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Modifikationen ab, die am Peptid vorgenommen werden. Zum Beispiel führt die Oxidation von Methionin zu Methioninsulfoxid, während die Reduktion von Disulfidbrücken freie Thiolgruppen ergibt.
Wissenschaftliche Forschungsanwendungen
Peptide wie „H-Gly-Lys-Val-Leu-Ser-Lys-Ile-Phe-Gly-Asn-Lys-Glu-OH“ haben vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Bausteine für komplexere Moleküle und als Katalysatoren in bestimmten Reaktionen.
Biologie: Als Signalmoleküle, Hormone und Enzymsubstrate.
Medizin: In der Medikamentenentwicklung, insbesondere bei der Gestaltung von Peptid-basierten Therapeutika für Krankheiten wie Krebs und Diabetes.
Industrie: In der Produktion von Kosmetika, Lebensmittelzusatzstoffen und als Bestandteile in biochemischen Tests.
Wirkmechanismus
Der Wirkmechanismus von Peptiden hängt von ihrer spezifischen Sequenz und Struktur ab. Im Allgemeinen interagieren Peptide mit zellulären Rezeptoren oder Enzymen und lösen eine Kaskade biochemischer Ereignisse aus. Beispielsweise können sie an G-Protein-gekoppelte Rezeptoren (GPCRs) binden oder bestimmte Enzyme hemmen, was zu veränderten Zellfunktionen führt. Die beteiligten molekularen Ziele und Pfade variieren stark je nach der Rolle und Anwendung des Peptids.
Wirkmechanismus
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with cellular receptors or enzymes, triggering a cascade of biochemical events. For example, they may bind to G-protein-coupled receptors (GPCRs) or inhibit specific enzymes, leading to altered cellular functions. The molecular targets and pathways involved vary widely based on the peptide’s role and application.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
H-Gly-Lys-Val-Leu-Ser-Lys-Ile-Phe-Gly-Asn-Lys-Glu-OH: ist ähnlich zu anderen Peptiden mit Sequenzen, die Glycin, Lysin, Valin, Leucin, Serin, Isoleucin, Phenylalanin, Asparagin und Glutaminsäure enthalten.
H-SER-ILE-ILE-ASN-PHE-GLU-LYS-LEU-OH: Ein weiteres Peptid mit einer ähnlichen Sequenz, aber unterschiedlicher Anordnung der Aminosäuren.
Einzigartigkeit
Die Einzigartigkeit von „this compound“ liegt in seiner spezifischen Sequenz, die seine biologische Aktivität und potenziellen Anwendungen bestimmt. Die Anordnung der Aminosäuren beeinflusst die Struktur, Stabilität und Interaktion des Peptids mit biologischen Zielstrukturen, was es von anderen Peptiden unterscheidet.
Eigenschaften
Molekularformel |
C60H102N16O17 |
|---|---|
Molekulargewicht |
1319.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C60H102N16O17/c1-7-35(6)50(76-54(86)39(21-13-16-26-63)70-57(89)44(32-77)74-55(87)41(27-33(2)3)72-58(90)49(34(4)5)75-53(85)37(19-11-14-24-61)67-46(79)30-64)59(91)73-42(28-36-17-9-8-10-18-36)51(83)66-31-47(80)68-43(29-45(65)78)56(88)69-38(20-12-15-25-62)52(84)71-40(60(92)93)22-23-48(81)82/h8-10,17-18,33-35,37-44,49-50,77H,7,11-16,19-32,61-64H2,1-6H3,(H2,65,78)(H,66,83)(H,67,79)(H,68,80)(H,69,88)(H,70,89)(H,71,84)(H,72,90)(H,73,91)(H,74,87)(H,75,85)(H,76,86)(H,81,82)(H,92,93)/t35-,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-/m0/s1 |
InChI-Schlüssel |
KQLQBMFCYITTQS-HRINEXGESA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CN |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


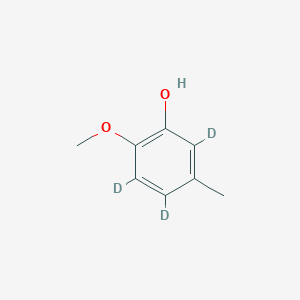
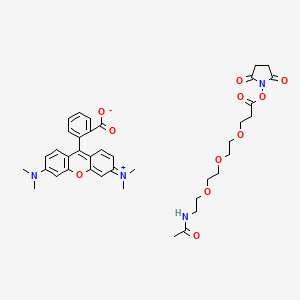
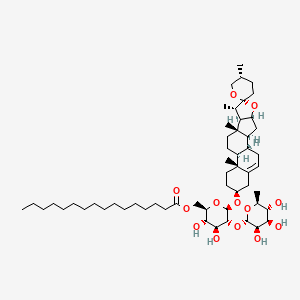

![N-(3-chloro-4-fluorophenyl)-1-[2-(3-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B12367007.png)
![N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B12367017.png)

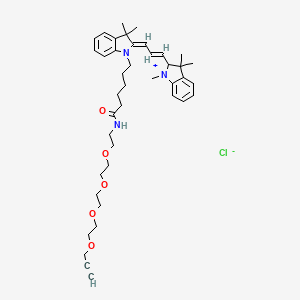

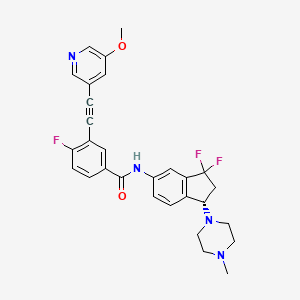
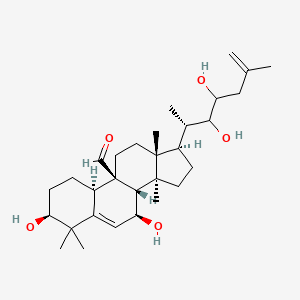
![3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12367051.png)
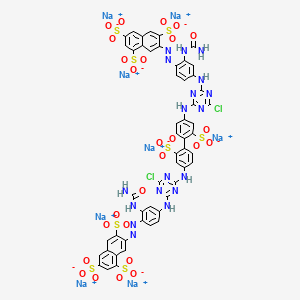
![N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide](/img/structure/B12367079.png)
